

# Navigating the Structure-Activity Landscape of Indole Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: *diethyl 1H-indole-2,5-dicarboxylate*

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A comprehensive review of publicly available research reveals a notable scarcity of specific structure-activity relationship (SAR) studies focused on indole-2,5-dicarboxylate analogs. While this particular scaffold is mentioned in chemical literature, detailed investigations comparing a series of analogs to determine the influence of structural modifications on biological activity are not readily available. Therefore, a direct comparative guide on indole-2,5-dicarboxylate analogs with extensive experimental data cannot be provided at this time.

In lieu of specific data on the aforementioned dicarboxylate series, this guide presents a detailed comparative analysis of a closely related and well-documented class of compounds: Indole-2-carboxamide analogs. This family of compounds has been the subject of significant research, particularly in the context of anticancer drug discovery. The following sections will provide a comprehensive overview of their structure-activity relationships, supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in their understanding of this important class of molecules.

## Structure-Activity Relationship of Indole-2-Carboxamide Analogs as Anticancer Agents

Recent studies have explored the potential of indole-2-carboxamide derivatives as potent antiproliferative agents, with some exhibiting dual inhibitory activity against key cancer targets like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). The general scaffold consists of a core indole ring with a carboxamide linkage at the 2-position.

SAR studies have primarily focused on modifications at the 3- and 5-positions of the indole ring and on the amine moiety of the carboxamide.

## Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity ( $GI_{50}$  in  $\mu M$ ) of a series of 3-methyl-1H-indole-2-carboxamide derivatives against various human cancer cell lines. The data highlights the impact of substitutions on the indole ring and the carboxamide nitrogen.

Compound ID	R <sup>1</sup> (Indole-5-position)	R <sup>2</sup> (Amide N-substituent)	A-549 (Lung) GI <sub>50</sub> (μM)	HCT-116 (Colon) GI <sub>50</sub> (μM)	MCF-7 (Breast) GI <sub>50</sub> (μM)	Panc-1 (Pancreatic) GI <sub>50</sub> (μM)	Mean GI <sub>50</sub> (μM)
5a	Cl	Phenyl	>50	>50	>50	>50	>50
5c	Cl	4-(Piperidin-1-yl)phenethyl	1.80	1.50	1.70	1.90	1.73
5d	Cl	4-Morpholinophenethyl	1.20	0.90	1.00	1.10	1.05
5e	Cl	4-(2-Methylpiperidin-1-yl)phenethyl	0.95	1.05	0.80	1.00	0.95
5f	H	Phenyl	>50	>50	>50	>50	>50
5g	H	4-(Piperidin-1-yl)phenethyl	5.20	4.80	5.50	5.00	5.13
Doxorubicin	-	-	1.20	0.95	0.90	1.40	1.10

Data extracted from a study on indole-2-carboxamides as EGFR/CDK2 dual inhibitors.[1]

Key SAR Observations:

- **Amide Substituent:** Unsubstituted phenyl groups (5a, 5f) on the amide nitrogen result in a loss of activity. The presence of a phenethyl moiety with a terminal cyclic amine (piperidine, morpholine, or methylpyrrolidine) is crucial for potent antiproliferative activity (5c, 5d, 5e, 5g) [1].
- **Indole C-5 Substitution:** A chloro substitution at the 5-position of the indole ring generally enhances potency. For instance, compound 5c ( $R^1=Cl$ ) is approximately three times more potent than its unsubstituted counterpart 5g ( $R^1=H$ ) [1].
- **Cyclic Amine on Phenethyl Moiety:** Among the tested cyclic amines, the 2-methylpyrrolidin-1-yl group (5e) conferred the highest potency, with a mean  $GI_{50}$  value of 0.95  $\mu M$ , which is slightly better than the standard chemotherapeutic drug doxorubicin (1.10  $\mu M$ ) [1]. The morpholino-substituted analog 5d also showed significant activity [1].

## Experimental Protocols

A detailed methodology for a key experiment is provided below to allow for reproducibility and critical evaluation of the presented data.

### In Vitro Antiproliferative Activity Assay (MTT Assay)

**Objective:** To determine the concentration of the test compounds that inhibits the growth of cancer cell lines by 50% ( $GI_{50}$ ).

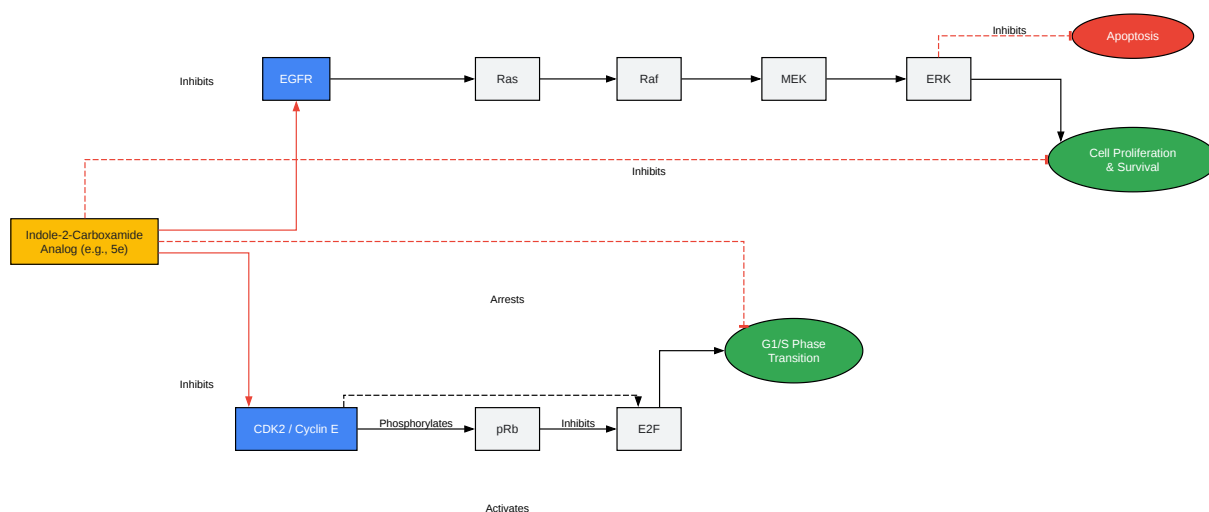
**Methodology:**

- **Cell Culture:** Human cancer cell lines (A-549, HCT-116, MCF-7, and Panc-1) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5%  $CO_2$ .
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
- **Compound Treatment:** The synthesized indole-2-carboxamide analogs are dissolved in DMSO to prepare stock solutions. A series of dilutions are then prepared in the culture medium. The cells are treated with these varying concentrations of the compounds and incubated for 48-72 hours. A control group is treated with DMSO-containing medium only.

- **MTT Addition:** After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for another 4 hours.
- **Formazan Solubilization:** The medium is removed, and the formed formazan crystals are dissolved in DMSO.
- **Absorbance Measurement:** The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell growth inhibition is calculated relative to the control. The  $GI_{50}$  value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

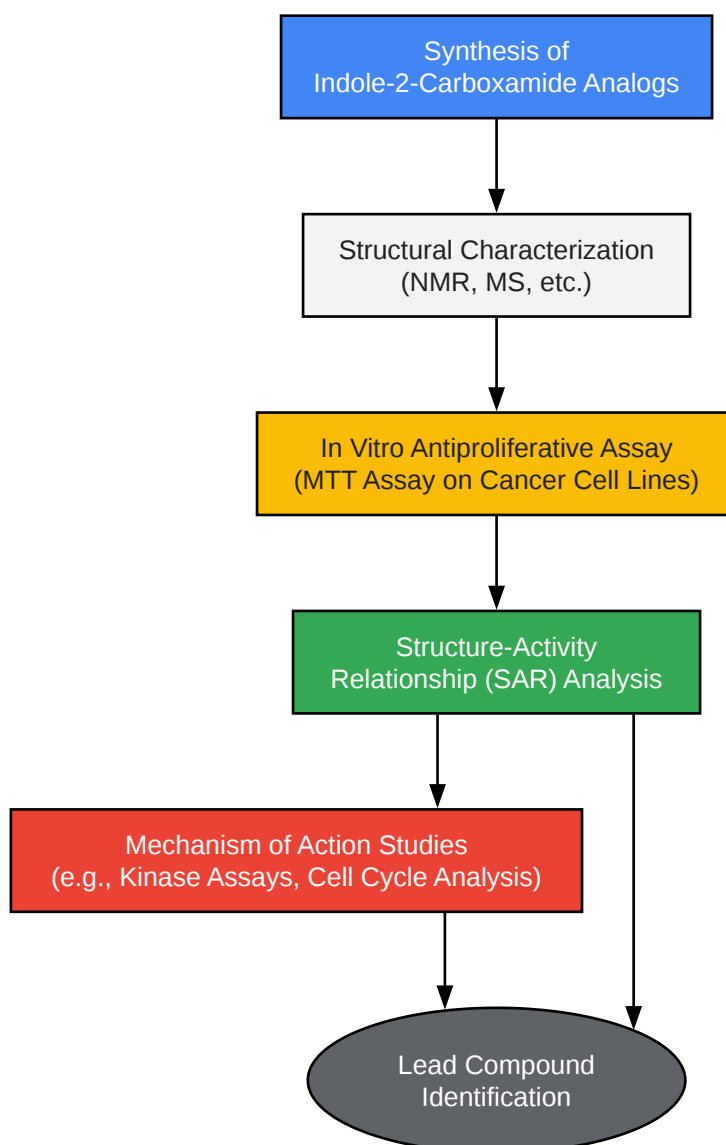
## Visualizations

The following diagrams illustrate key concepts related to the evaluation and mechanism of action of these indole-2-carboxamide analogs.



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Caption: Proposed dual inhibition of EGFR and CDK2 signaling pathways by potent indole-2-carboxamide analogs.



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Caption: General experimental workflow for the discovery and evaluation of novel anticancer agents.

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## References

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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